molecular formula C15H22N2O3 B3719828 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione

5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione

Cat. No. B3719828
M. Wt: 278.35 g/mol
InChI Key: PEVDVOKHBCMAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAAO inhibitor, which is a type of enzyme inhibitor that can be used in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione involves the inhibition of DAAO enzyme activity. This inhibition leads to an increase in the concentration of D-amino acids, which can have various physiological effects. The exact mechanism of action of DAAO inhibition is still under investigation, but it is believed to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione are still under investigation. However, it is believed that the inhibition of DAAO enzyme activity can lead to an increase in the concentration of D-amino acids, which can have various effects on the nervous system, immune system, and other physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its potential therapeutic applications in various diseases. However, there are also limitations to its use, including the need for further investigation into its mechanism of action and potential side effects.

Future Directions

There are various future directions for the research on 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione. Some of these include investigating its potential therapeutic applications in various diseases, exploring its mechanism of action, and identifying potential side effects. Additionally, further research is needed to optimize the synthesis method and purification techniques for this compound.
In conclusion, 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione is a compound with potential applications in various scientific fields, including its use as a DAAO inhibitor. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione has various scientific research applications, including its use as a DAAO inhibitor. DAAO is an enzyme that plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological processes. Inhibition of DAAO can lead to an increase in the concentration of D-amino acids, which can have various therapeutic effects.

properties

IUPAC Name

3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2)7-12(18)10(13(19)8-15)9-17-11-5-3-4-6-16-14(11)20/h9,11,18H,3-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVDVOKHBCMAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2CCCCNC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione
Reactant of Route 2
5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione
Reactant of Route 3
5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione
Reactant of Route 4
5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione
Reactant of Route 5
5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione
Reactant of Route 6
5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione

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